An In-depth Technical Guide to Fmoc-4-piperidino-L-proline: Properties, Synthesis, and Application
An In-depth Technical Guide to Fmoc-4-piperidino-L-proline: Properties, Synthesis, and Application
Introduction: The Strategic Value of Modified Proline Analogs
In the landscape of peptide synthesis and drug development, proline and its derivatives occupy a unique conformational niche. The cyclic nature of the proline side chain imparts significant rigidity to the peptide backbone, influencing secondary structure and proteolytic stability. Fmoc-4-piperidino-L-proline is a specialized amino acid derivative designed for researchers seeking to modulate these properties with precision.[1]
This guide provides a comprehensive overview of Fmoc-4-piperidino-L-proline, detailing its chemical properties, its strategic incorporation into peptide chains, and the unique advantages it offers in the synthesis of complex and therapeutically relevant peptides.[1] The presence of the piperidino moiety at the 4-position of the pyrrolidine ring introduces a key structural modification that can enhance solubility, stability, and facilitate unique molecular interactions, making it a valuable tool for medicinal chemists and peptide scientists.[1]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its successful application. Fmoc-4-piperidino-L-proline is typically supplied as a white powder with a high degree of purity, as confirmed by HPLC.[1]
| Property | Value | Source |
| CAS Number | 204318-02-5 | [1][2] |
| Molecular Formula | C₂₅H₂₈N₂O₄ | [1][2] |
| Molecular Weight | 420.51 g/mol | [1][2] |
| Appearance | White powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
| Synonyms | Fmoc-L-Pro(4-piperidino)-OH | [1] |
The solubility of Fmoc-protected amino acids is a critical parameter in solid-phase peptide synthesis (SPPS). While specific quantitative data for Fmoc-4-piperidino-L-proline is not extensively published, its parent compound, Fmoc-L-proline, is known to be soluble in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3] The addition of the piperidino group is suggested to enhance overall solubility, which can be advantageous in preventing aggregation during the synthesis of challenging sequences.[1][4]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-4-piperidino-L-proline is as a specialized building block in Fmoc-based SPPS.[1] This methodology, which has become the standard for peptide synthesis, relies on the base-labile Fmoc protecting group for the temporary protection of the N-terminus.[5][6]
The Rationale for Using a Modified Proline
The incorporation of non-canonical amino acids like Fmoc-4-piperidino-L-proline is a deliberate strategy to:
-
Introduce Conformational Constraints: The bulky piperidino group further restricts the rotation around the Cα-N bond, influencing the local peptide conformation. This can be used to stabilize specific secondary structures like β-turns or to disrupt undesirable aggregation-prone structures.[4][7]
-
Enhance Solubility: The piperidino moiety can improve the solubility of the growing peptide chain, mitigating the aggregation issues often encountered with hydrophobic or long sequences.[1][4]
-
Serve as a Peptidomimetic Scaffold: The modified proline can act as a proline isostere, mimicking the structural role of proline while introducing novel chemical functionality for drug discovery and the development of bioactive molecules.[4][8]
Experimental Workflow: Incorporation and Deprotection
The cyclical nature of SPPS involves repeated steps of deprotection and coupling. The workflow for incorporating Fmoc-4-piperidino-L-proline follows the standard Fmoc/tBu strategy.[9]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol for Coupling
Causality: The following protocol utilizes HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling reagent. HBTU is an aminium-based activator that efficiently converts the carboxylic acid of the Fmoc-amino acid into a reactive O-acylisourea intermediate, facilitating rapid and efficient amide bond formation while minimizing the risk of racemization.
-
Resin Preparation: Start with a pre-swelled solid support (e.g., Rink Amide resin) from which the N-terminal Fmoc group has been removed.
-
Activation of Fmoc-4-piperidino-L-proline:
-
In a separate vessel, dissolve Fmoc-4-piperidino-L-proline (3-5 equivalents relative to resin substitution) in DMF.
-
Add HBTU (0.95 equivalents relative to the amino acid) and a tertiary base such as N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid).[10]
-
Allow the activation to proceed for 1-2 minutes. The solution will typically change color.
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitation: Agitate the mixture at room temperature for 1-4 hours.[10]
-
Monitoring (Self-Validation): The completion of coupling to a secondary amine like proline cannot be monitored by the standard Kaiser (ninhydrin) test. An Isatin or Chloranil test is required.[3][10] A negative test (indicating the absence of free secondary amine) validates the completion of the reaction. If the test remains positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended to ensure the reaction goes to completion.[10]
-
Washing: After a successful coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.
Unique Considerations and Advantages
The 4-piperidino substitution offers distinct advantages beyond simple steric bulk. Its basic nitrogen atom can influence the local chemical environment and may be leveraged in the design of peptidomimetics with specific pH-dependent conformational or binding properties. This feature makes it particularly interesting for developing therapeutics targeting biological pathways or for creating ligands for receptor studies.[1][11]
Furthermore, the strategic placement of modified prolines can disrupt the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation, a common cause of failed syntheses for "difficult sequences".[4][9] By acting as a "kink" in the peptide backbone, Fmoc-4-piperidino-L-proline can maintain the growing peptide chain in a more solvated and reactive state.
Conclusion
Fmoc-4-piperidino-L-proline is more than a simple building block; it is a strategic tool for advanced peptide design. Its unique chemical structure provides researchers with a means to rationally control peptide conformation, enhance solubility, and introduce novel functionalities. By understanding its core properties and applying validated coupling protocols, scientists can effectively leverage this compound to overcome synthetic challenges and accelerate the development of novel peptide-based therapeutics and research agents.
References
- Chem-Impex. (n.d.). Fmoc-4-piperidino-L-proline.
- ApexBio. (n.d.). Fmoc-4-piperidino-L-proline.
- Guidechem. (n.d.). FMOC-L-Proline 71989-31-6 wiki.
- ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
- PubMed Central. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Benchchem. (n.d.). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS).
- PubChem. (n.d.). Fmoc-4(s)-amino-l-proline.
- Thieme. (n.d.). Synthesis of Peptides Containing Proline Analogues.
- PubChemLite. (n.d.). Fmoc-4-piperidino-l-proline (C25H28N2O3).
- Sigma-Aldrich. (n.d.). N-Boc-cis-4-N-Fmoc-amino-L-proline 97%.
- Advanced ChemTech. (n.d.). Fmoc-cis-L-Pro(4-F)-OH.
- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - FMOC-4-PIPERIDINO-L-PROLINE.
- TargetMol. (n.d.). Fmoc-L-Proline | Amino Acids and Derivatives.
- Sigma-Aldrich. (n.d.). Fmoc-Pro-OH = 98.5 HPLC 71989-31-6.
- ResearchGate. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
- National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
- Chem-Impex. (n.d.). Boc-4-piperidino-L-proline.
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